

(S)-(+)-4-Methyl-2-pentanol: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-4-Methyl-2-pentanol

Cat. No.: B088433

[Get Quote](#)

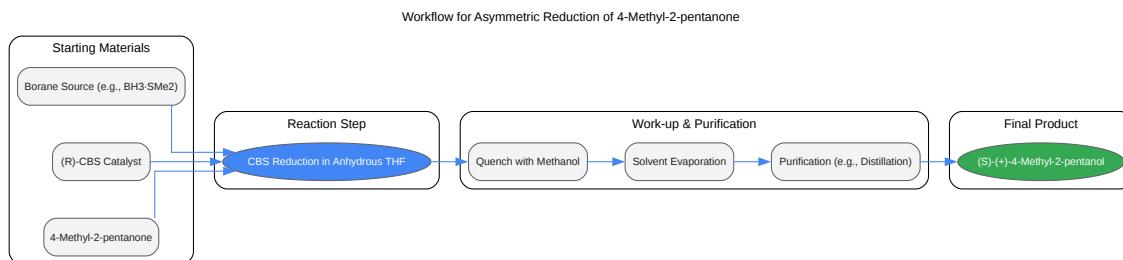
For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, serves as a valuable building block in modern organic synthesis. Its stereogenic center provides a strategic entry point for the introduction of chirality in complex molecules, making it a compound of interest for the synthesis of enantiomerically pure pharmaceuticals and natural products. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and applications in asymmetric transformations, offering detailed experimental protocols and conceptual frameworks for its use.

Physicochemical Properties

(S)-(+)-4-Methyl-2-pentanol is a colorless liquid with a mild odor.^[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and application in synthetic protocols.

Property	Value	Reference(s)
IUPAC Name	(2S)-4-methylpentan-2-ol	[2]
Synonyms	(S)-(+)-Methyl isobutyl carbinol, (S)-MIBC	[2]
CAS Number	14898-80-7	[2]
Molecular Formula	C ₆ H ₁₄ O	[2][3]
Molecular Weight	102.17 g/mol	[2][3]
Appearance	Colorless liquid	[4]
Density	0.802 g/mL at 25 °C	[3]
Boiling Point	130-133 °C	[5]
Melting Point	-90 °C	
Refractive Index (n _{20/D})	1.410 - 1.411	[3]
Solubility	Limited solubility in water; miscible with most organic solvents.	[3][4]
Specific Rotation [α]	Available for the (R)- enantiomer: -21° (Neat)	[3]


Synthesis of Enantiomerically Pure (S)-(+)-4-Methyl-2-pentanol

The preparation of enantiopure **(S)-(+)-4-Methyl-2-pentanol** is primarily achieved through two key methodologies: the asymmetric reduction of its corresponding prochiral ketone, 4-methyl-2-pentanone, and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 4-Methyl-2-pentanone

The most direct route to **(S)-(+)-4-Methyl-2-pentanol** is the enantioselective reduction of 4-methyl-2-pentanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective and reliable method for this transformation.[1][4]

[6] Using the (R)-2-Methyl-CBS-oxazaborolidine catalyst directs the hydride from a borane source to the Re-face of the ketone, yielding the desired (S)-alcohol with high enantiomeric excess.[3]

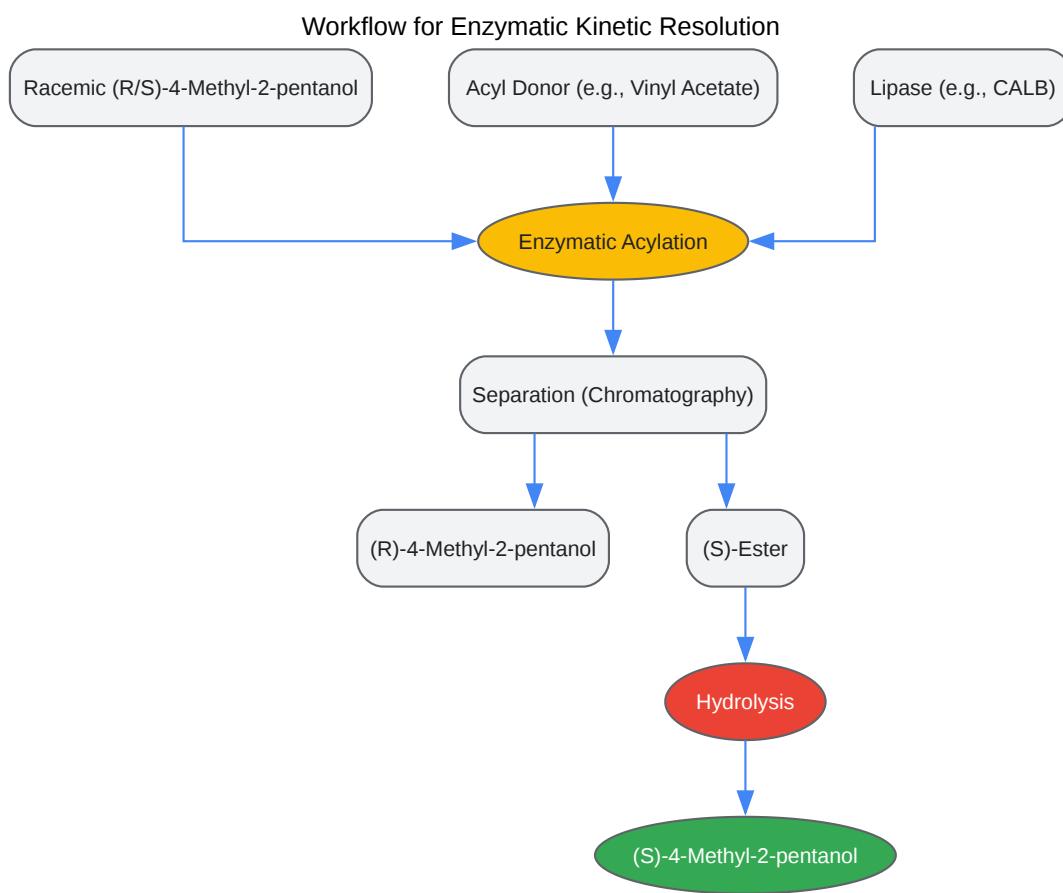
[Click to download full resolution via product page](#)

Asymmetric synthesis of **(S)-(+)-4-Methyl-2-pentanol** via CBS reduction.

Materials:

- 4-Methyl-2-pentanone ($\geq 99\%$)
- (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
- Borane dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$)
- Anhydrous Tetrahydrofuran (THF)
- Methanol

- Saturated aqueous ammonium chloride (NH₄Cl)


Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).
- Add anhydrous THF and cool the solution to 0 °C.
- Slowly add borane dimethyl sulfide complex (0.6 eq.) to the stirred solution.
- After stirring for 15 minutes at 0 °C, cool the mixture to -78 °C.
- A solution of 4-methyl-2-pentanone (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
- The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.
- The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.
- The residue is redissolved in diethyl ether and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.
- The crude product is purified by distillation to afford **(S)-(+)4-Methyl-2-pentanol**. Enantiomeric excess can be determined by chiral GC analysis.

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol

Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. Lipases, such as *Candida antarctica* lipase B (CALB), are highly effective for this purpose.^[3] In the presence of an acyl donor (e.g., vinyl acetate), the lipase selectively catalyzes the acylation

of the (S)-enantiomer at a significantly higher rate than the (R)-enantiomer. This leaves the unreacted (R)-enantiomer in high enantiomeric purity. To obtain the (S)-enantiomer, the resulting ester is then hydrolyzed.

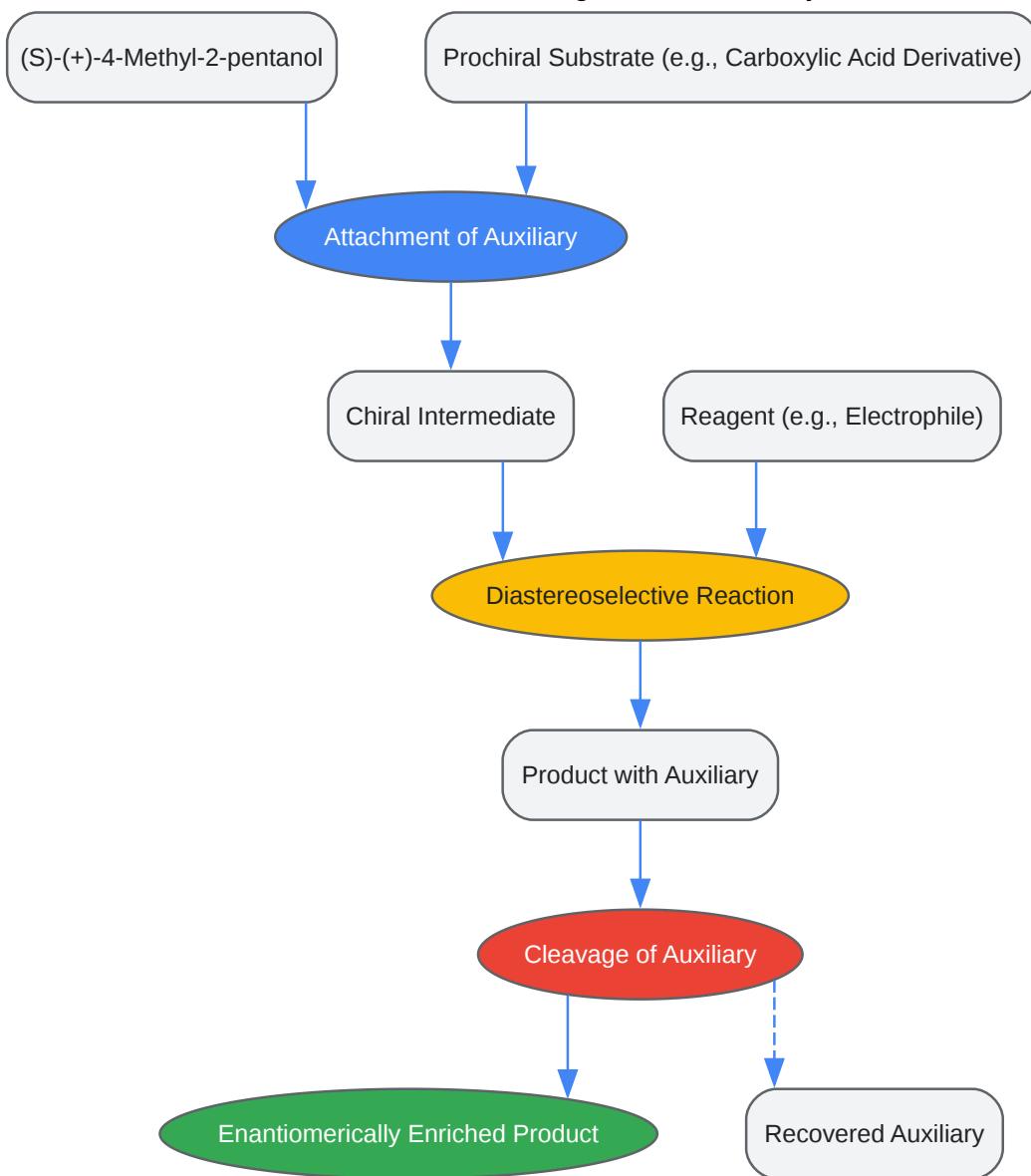
[Click to download full resolution via product page](#)

Separation of enantiomers via lipase-catalyzed kinetic resolution.

Materials:

- Racemic 4-Methyl-2-pentanol
- Immobilized *Candida antarctica* Lipase B (CALB, e.g., Novozym® 435)
- Vinyl acetate
- Hexane (or other suitable organic solvent)
- Sodium hydroxide (for hydrolysis)
- Ethanol (for hydrolysis)

Procedure:


- In a flask, dissolve racemic 4-methyl-2-pentanol (1.0 eq.) and vinyl acetate (0.6 eq.) in hexane.
- Add immobilized CALB (e.g., 10% w/w of the alcohol).
- Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by GC to approximately 50% conversion.
- Once the desired conversion is reached, filter off the enzyme (which can often be washed and reused).
- Remove the solvent under reduced pressure. The resulting mixture contains the (R)-alcohol and the (S)-acetate.
- Separate the (R)-alcohol from the (S)-acetate using column chromatography.
- To obtain the (S)-alcohol, hydrolyze the separated (S)-acetate by dissolving it in a mixture of ethanol and aqueous sodium hydroxide and stirring at room temperature until the reaction is complete (monitored by TLC or GC).
- Work-up the hydrolysis reaction by neutralizing the base, extracting the product with an organic solvent, drying, and concentrating.
- Purify the resulting **(S)-(+)4-Methyl-2-pentanol** by distillation.

Application in Asymmetric Synthesis: A Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.^[7] After the new stereocenter is formed, the auxiliary is removed, yielding an enantiomerically enriched product. While specific published applications of **(S)-(+)-4-Methyl-2-pentanol** as a chiral auxiliary are not widespread, its structure is analogous to other successful chiral alcohols used in asymmetric synthesis.

The general strategy involves forming an ester or ether linkage between **(S)-(+)-4-Methyl-2-pentanol** and a prochiral substrate. The steric bulk of the auxiliary then shields one face of the molecule, directing the approach of a reagent to the opposite, less-hindered face.

General Workflow for Using a Chiral Auxiliary

[Click to download full resolution via product page](#)

Conceptual workflow for employing **(S)-(+)-4-Methyl-2-pentanol** as a chiral auxiliary.

Hypothetical Application: Asymmetric Alkylation

A potential application of **(S)-(+)-4-Methyl-2-pentanol** is in the diastereoselective alkylation of an enolate. The alcohol would first be esterified with a carboxylic acid derivative (e.g., propanoic acid). The resulting ester can then be deprotonated to form a chiral enolate. The bulky isobutyl group of the auxiliary would be expected to direct the incoming electrophile to the opposite face of the enolate, leading to a high diastereomeric excess (d.e.). Subsequent hydrolysis of the ester would yield the chiral carboxylic acid and recover the auxiliary.

The expected stereochemical outcomes and yields for such a hypothetical reaction are summarized in Table 2.

Electrophile (R-X)	Base	Solvent	Temp (°C)	Expected Major Diastereom er	Expected d.e. (%)
Methyl Iodide (CH ₃ I)	LDA	THF	-78	(S,S)	>90
Benzyl Bromide (BnBr)	LHMDS	THF	-78	(S,S)	>95
Allyl Bromide (CH ₂ =CHCH ₂ Br)	NaHMDS	Toluene	-78	(S,S)	>95

Note: The data in this table is hypothetical and illustrative of expected outcomes based on established principles of asymmetric synthesis using similar chiral auxiliaries. Actual results would require experimental validation.

Conclusion

(S)-(+)-4-Methyl-2-pentanol represents a readily accessible and versatile chiral building block for organic synthesis. Efficient and highly stereoselective methods for its preparation, particularly the CBS reduction and enzymatic resolutions, make it an attractive starting material for drug development and natural product synthesis. While its direct application as a chiral auxiliary is an area ripe for further exploration, the foundational principles of asymmetric

synthesis strongly support its potential for inducing high levels of stereocontrol in a variety of chemical transformations. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to incorporate this valuable chiral alcohol into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (2S)-4-methylpentan-2-ol | C6H14O | CID 6994471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-4-Methyl-2-Pentanol|CAS 16404-54-9|99% [benchchem.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. 4-甲基-2-戊醇 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(S)-(+)-4-Methyl-2-pentanol: A Technical Guide for Asymmetric Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088433#review-of-s-4-methyl-2-pentanol-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com